molecular formula C14H20N4O2 B2841454 N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1448124-72-8

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2841454
CAS No.: 1448124-72-8
M. Wt: 276.34
InChI Key: FMJWHQNZHPABQH-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of morpholinopyrimidine derivatives

Preparation Methods

The synthesis of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide typically involves the reaction of 4,6-dimethyl-2-morpholinopyrimidine with cyclopropanecarboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinopyrimidine moiety can be replaced with other functional groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)cyclopropanecarboxamide can be compared with other morpholinopyrimidine derivatives, such as:

    2-methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.

    6-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-N-(2,4-difluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine: Exhibits potent antioxidant activity.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9-12(17-13(19)11-3-4-11)10(2)16-14(15-9)18-5-7-20-8-6-18/h11H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJWHQNZHPABQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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